N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H18N6O2S2 and its molecular weight is 402.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of heterocyclic compounds and exhibits various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anti-inflammatory, and cytotoxic effects based on recent research findings.

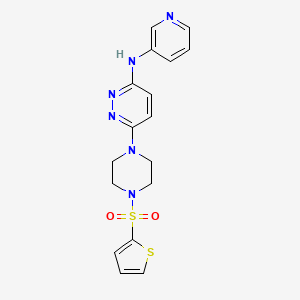

Chemical Structure

The molecular structure of this compound can be represented as follows:

1. Anti-Tubercular Activity

Recent studies have explored the anti-tubercular activity of various derivatives related to this compound. For instance, a series of substituted pyridazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these derivatives, several exhibited significant anti-tubercular activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, the most active compounds demonstrated IC90 values between 3.73 to 4.00 μM, indicating their potential as effective anti-tubercular agents .

Table 1: Anti-Tubercular Activity of Selected Compounds

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| Compound 6a | 1.35 | 3.73 |

| Compound 6e | 2.18 | 4.00 |

| Compound 6h | - | - |

| Compound 7e | - | - |

2. Anti-inflammatory Activity

In addition to its anti-tubercular properties, this compound has been investigated for its anti-inflammatory effects. A related study highlighted that certain pyridazine derivatives can selectively inhibit glial activation, reducing the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide without compromising beneficial glial functions . This suggests that the compound may serve as a potential therapeutic agent in neurodegenerative diseases characterized by excessive glial activation.

3. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In the context of this compound, studies have indicated that several active derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety margin for further development in therapeutic applications .

Table 2: Cytotoxicity Results on HEK293 Cells

| Compound | Cytotoxic Concentration (μM) |

|---|---|

| Compound 6a | >100 |

| Compound 6e | >100 |

| Compound 7e | >100 |

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of related compounds within this chemical class:

- Synthesis and Evaluation : A study synthesized a range of pyridazine derivatives and assessed their biological activities, revealing promising anti-tubercular effects alongside acceptable cytotoxicity profiles .

- Mechanism of Action : The mechanism through which these compounds exert their biological effects involves interaction with specific molecular targets within cells, potentially modulating pathways involved in inflammation and infection response .

Properties

IUPAC Name |

N-pyridin-3-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S2/c24-27(25,17-4-2-12-26-17)23-10-8-22(9-11-23)16-6-5-15(20-21-16)19-14-3-1-7-18-13-14/h1-7,12-13H,8-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKRCYUWNMJFFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.